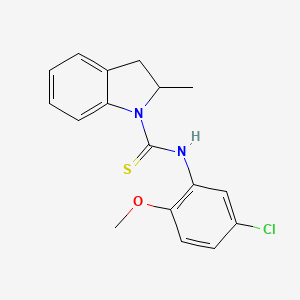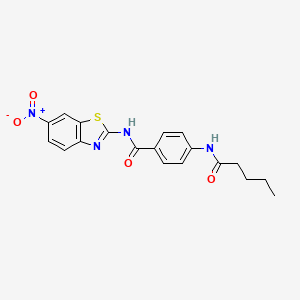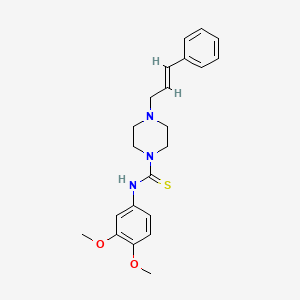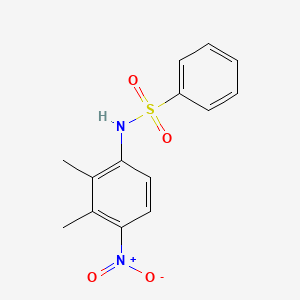
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as ML-7, is a potent and selective inhibitor of myosin light chain kinase (MLCK). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of MLCK in various physiological and pathological processes.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide exerts its inhibitory effect on MLCK by binding to the ATP-binding site of the enzyme. MLCK is responsible for phosphorylating the myosin light chain, which is a critical step in smooth muscle contraction. By inhibiting the activity of MLCK, this compound prevents the phosphorylation of myosin light chain and thereby inhibits smooth muscle contraction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on smooth muscle contraction, this compound has been shown to inhibit platelet aggregation and to have anti-inflammatory effects. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide is its selectivity for MLCK. MLCK is a critical enzyme in many physiological processes, and the ability to selectively inhibit its activity has been invaluable in studying its role in these processes. However, one limitation of this compound is its relatively low potency compared to other MLCK inhibitors. This can make it difficult to achieve complete inhibition of MLCK activity in some experimental settings.
Future Directions
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide. One area of interest is the role of MLCK in the development of cardiovascular disease. MLCK has been implicated in the regulation of vascular tone, and this compound has been shown to inhibit the development of atherosclerosis in animal models. Another area of interest is the potential use of this compound as a therapeutic agent in cancer treatment. MLCK has been shown to be overexpressed in many cancer cells, and this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain cancer cell lines. Further research in these areas could lead to the development of new treatments for cardiovascular disease and cancer.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has been extensively used in scientific research to study the role of MLCK in various cellular and physiological processes. MLCK is a key regulator of smooth muscle contraction and plays a critical role in many physiological processes, including vascular tone regulation, airway smooth muscle contraction, and gastrointestinal motility. This compound has been used to study the role of MLCK in these processes and has been shown to be a potent inhibitor of smooth muscle contraction.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-11-9-12-5-3-4-6-15(12)20(11)17(22)19-14-10-13(18)7-8-16(14)21-2/h3-8,10-11H,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXWEQVRVRKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4118529.png)
![N-(4-sec-butylphenyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B4118538.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4118549.png)

![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)


![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)

![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)